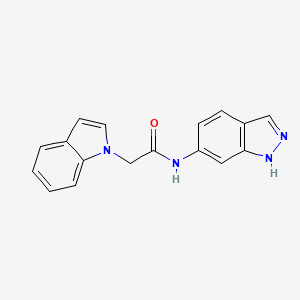
4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile (4-ADBPC) is a heterocyclic aromatic compound that has been studied extensively due to its potential biological activity. It is a versatile compound with potential applications in the fields of organic synthesis, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
Interaction with Serotoninergic Receptors
The compound “4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile” has been found to interact with serotoninergic receptors . A series of derivatives bearing various substituents on the 5-position were prepared via palladium-mediated cross-coupling reactions. Some of these new compounds showed high affinity for 5-HT 1A and 5-HT 7 receptors .
Potential in Drug Discovery
Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which include “4-aminochromane-4-carbonitrile”, have a wide range of interesting biological activities . Their potential in drug discovery has inspired a wide array of synthetic work .
Synthesis of Bioactive Pyran Derivatives
The compound “4-aminochromane-4-carbonitrile” has been used in the synthesis of bioactive pyran derivatives . The reaction was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .
Anti-Inflammatory Activities
Derivatives of “4-aminochromane-4-carbonitrile” have been found to have anti-inflammatory activities . These compounds have been used in the synthesis of drugs for the treatment of inflammation .
Anti-Cancerous Activities
Both “4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile” and “4-aminochromane-4-carbonitrile” and their derivatives have been found to have anti-cancerous activities . They have been used in the synthesis of drugs for the treatment of various types of cancer .
Anti-Proliferative Activities
Derivatives of “4-aminochromane-4-carbonitrile” have been found to have anti-proliferative activities . These compounds have been used in the synthesis of drugs that inhibit the growth of cells .
Anti-Rheumatic Activities
Derivatives of “4-aminochromane-4-carbonitrile” have been found to have anti-rheumatic activities . These compounds have been used in the synthesis of drugs for the treatment of rheumatism .
Anti-Allergic Activities
Derivatives of “4-aminochromane-4-carbonitrile” have been found to have anti-allergic activities . These compounds have been used in the synthesis of drugs for the treatment of allergies .
Mecanismo De Acción
Target of Action
The primary targets of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile, also known as 4-aminochromane-4-carbonitrile, are the 5-HT 1A and 5-HT 7 serotonin receptors . These receptors play a crucial role in the regulation of mood, anxiety, and sleep, among other functions.
Mode of Action
The compound interacts with its targets, the 5-HT 1A and 5-HT 7 receptors, by binding to them. This binding can influence the activity of these receptors, leading to changes in the transmission of serotonin signals in the brain .
Biochemical Pathways
Given its affinity for serotonin receptors, it’s likely that it impacts theserotoninergic system . This system is involved in numerous physiological processes, including the regulation of mood, appetite, and sleep.
Result of Action
The molecular and cellular effects of 4-aminochromane-4-carbonitrile’s action are likely related to its interaction with the 5-HT 1A and 5-HT 7 receptors. By modulating the activity of these receptors, it could potentially influence serotonin signaling and thereby exert effects on mood, anxiety, and other physiological processes .
Propiedades
IUPAC Name |
4-amino-2,3-dihydrochromene-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-10(12)5-6-13-9-4-2-1-3-8(9)10/h1-4H,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYWOPPXFFTVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2,4,6,9-tetraazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene](/img/structure/B2758527.png)



![N-[[4-(2,6-diethylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2758534.png)
![N-(1-Cyano-2,2-dimethylcyclopropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2758535.png)

![[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol](/img/structure/B2758539.png)


![3-isobutyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2758546.png)
![N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2758547.png)

amino}propanenitrile](/img/structure/B2758549.png)